3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is a chemical compound with the molecular formula C11H10ClN3O2S It is a derivative of pyridine and sulfonamide, featuring a 4-chlorophenyl group attached to the amino group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- typically involves the reaction of 4-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids or other reduced forms.
Substitution: Various substituted pyridinesulfonamide derivatives.
Scientific Research Applications
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-pyridinesulfonamide: Similar structure but lacks the 4-chlorophenyl group.
3-Pyridinesulfonamide, 2-[(3-chlorophenyl)amino]-: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is unique due to the specific positioning of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
55841-82-2 |
---|---|
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-(4-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI Key |
CLGGMBNFSRSSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.